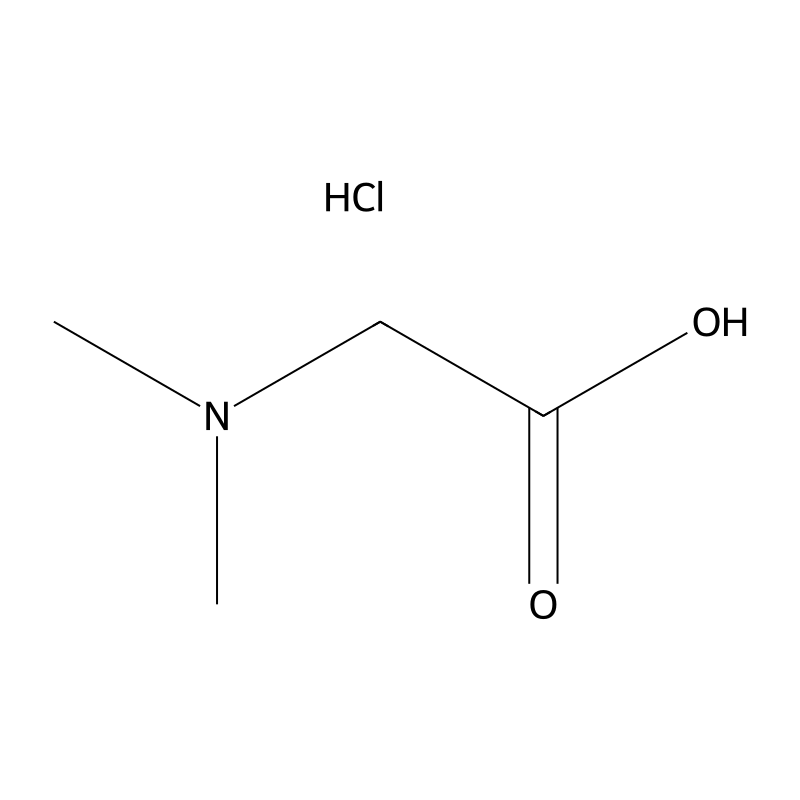

N,N-Dimethylglycine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biomarker of Protein Degradation:

N,N-Dimethylglycine (DMG) has been explored as a potential biomarker for protein degradation, particularly in Chronic Obstructive Pulmonary Disease (COPD) patients. Studies suggest that DMG levels might be elevated in COPD patients compared to healthy controls. This elevation is thought to be linked to increased protein breakdown in the body associated with the disease. However, further research is needed to confirm the clinical utility of DMG as a biomarker for COPD diagnosis or disease monitoring. Source: Sigma-Aldrich:

Substrate for Amino Acid Methyltransferase studies:

DMG serves as a valuable substrate for researchers studying and characterizing amino acid methyltransferases (AMT). These enzymes play a crucial role in various biological processes, including protein methylation and cellular metabolism. By utilizing DMG, researchers can gain insights into the activity, specificity, and function of different AMTs. Source: Sigma-Aldrich:

N,N-Dimethylglycine hydrochloride is a derivative of the amino acid glycine, characterized by the presence of two methyl groups attached to the nitrogen atom. Its chemical formula is C₄H₁₀ClN₁O₂, and it exists as a hydrochloride salt, which enhances its solubility in water. This compound is known for its sweet taste and is naturally occurring in various foods, particularly in beans and liver. It can also be synthesized through metabolic processes involving choline and trimethylglycine, where it acts as an intermediary metabolite .

- Alkylation of Glycine: This involves treating glycine with formaldehyde and formic acid, followed by hydrochloric acid addition to yield the hydrochloride salt .

- Electrodialysis: A method that recovers N,N-dimethylglycine from its hydrochloride form using bipolar membrane electrodialysis, enhancing production efficiency .

N,N-Dimethylglycine exhibits biological activity primarily as an agonist at the glycine site of the N-methyl-D-aspartate receptor. This interaction suggests potential roles in neurotransmission and modulation of synaptic activity. Although it has been proposed for various therapeutic applications, including as an athletic performance enhancer and immunostimulant, scientific evidence supporting these claims remains limited. Studies have shown little to no significant effects in treating conditions like autism spectrum disorders .

The synthesis of N,N-dimethylglycine hydrochloride can be accomplished through several methods:

- Alkylation of Glycine: The Eschweiler–Clarke reaction is a common method where glycine is treated with formaldehyde and formic acid, producing N,N-dimethylglycine after subsequent acidification .

- Monochloroacetic Acid Reaction: This involves reacting monochloroacetic acid with aqueous dimethylamine followed by hydrochloric acid treatment to yield the hydrochloride salt .

- Bipolar Membrane Electrodialysis: This innovative method enables efficient recovery from solutions containing dimethylglycine hydrochloride .

N,N-Dimethylglycine hydrochloride has several applications across different fields:

- Nutritional Supplement: It is marketed as a dietary supplement purported to enhance physical performance and support metabolic functions.

- Pharmaceuticals: Investigated for potential therapeutic roles in treating neurological disorders and enhancing immune response.

- Chemical Synthesis: Used as a reagent or catalyst in organic synthesis processes, particularly in coupling reactions involving aryl halides .

Research into the interactions of N,N-dimethylglycine hydrochloride has focused on its role as a ligand in various catalytic processes. Studies have demonstrated its efficacy in facilitating cross-coupling reactions under mild conditions when combined with transition metals like copper. Additionally, its agonistic properties at NMDA receptors suggest possible interactions with other neurotransmitter systems that could influence cognitive functions or neuroprotection .

Several compounds share structural similarities with N,N-dimethylglycine hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Glycine | NH₂CH₂COOH | Simplest amino acid; no methyl groups |

| N-Methylglycine | (CH₃)NHCH₂COOH | One methyl group; involved in methylation processes |

| Trimethylglycine | (CH₃)₃NCH₂COOH | Three methyl groups; known as betaine |

| N,N-Diethylglycine | (C₂H₅)₂NCH₂COOH | Two ethyl groups; less common than dimethyl variant |

N,N-Dimethylglycine stands out due to its dual methyl substitution on the nitrogen atom, which influences its solubility and biological activity compared to other related compounds.

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance Spectral Analysis

N,N-Dimethylglycine hydrochloride exhibits distinctive proton nuclear magnetic resonance characteristics that provide valuable structural information [1]. In deuterium oxide solution at 400 megahertz, the compound displays two primary resonance regions with well-defined chemical shift assignments [1]. The methylene protons adjacent to the nitrogen atom appear as a singlet at 4.091 parts per million with an integration value of 346, while the N-methyl protons resonate at 2.991 parts per million with a significantly higher integration of 1000 [1].

The experimental conditions for optimal spectral acquisition involve dissolving the compound in deuterium oxide at a sample concentration of 8.0 millimolar [2]. The measurement parameters include a sample temperature of 25.0 degrees Celsius and a sample pH of 7.00, with 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt serving as the chemical shift reference standard [2]. Under these conditions, the spectrum assessment is rated as excellent, indicating high-quality spectral data suitable for structural analysis [2].

The proton integration ratios provide confirmation of the molecular structure, with the 6:2 ratio between the N-methyl and methylene protons consistent with the presence of two equivalent methyl groups attached to nitrogen and one methylene group [1]. The chemical shift values align with expected ranges for tertiary amine environments, where the electron-donating nitrogen atom causes the characteristic upfield positioning of adjacent protons [2].

Carbon-13 Nuclear Magnetic Resonance Spectral Analysis

Carbon-13 nuclear magnetic resonance spectroscopy reveals four distinct carbon environments in N,N-Dimethylglycine hydrochloride, consistent with its molecular structure [3]. The carbonyl carbon of the carboxylic acid group exhibits the most downfield resonance at 173.105 parts per million, reflecting the electron-withdrawing nature of the carbonyl functionality [3]. The methylene carbon adjacent to both the nitrogen atom and carboxyl group appears at 62.573 parts per million, positioned in the characteristic range for alpha carbons in amino acid derivatives [3].

The two N-methyl carbon atoms demonstrate chemical equivalence, both resonating at 46.229 parts per million under the experimental conditions of 100 millimolar concentration in deuterium oxide at 298 Kelvin [3]. This chemical shift value is typical for methyl groups directly attached to tertiary nitrogen atoms, where the electron density around the carbon is influenced by the nitrogen lone pair [3].

The carbon assignments have been validated through complementary techniques including Distortionless Enhancement by Polarization Transfer experiments, which confirm the multiplicity of each carbon signal [3]. The DEPT90 experiment specifically identifies the methylene carbon, while DEPT135 provides additional confirmation of the methyl carbon assignments [3].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Two-dimensional nuclear magnetic resonance experiments provide enhanced structural elucidation capabilities for N,N-Dimethylglycine hydrochloride through correlation spectroscopy techniques [4] [3]. Heteronuclear Single Quantum Coherence spectroscopy establishes direct correlations between protons and their directly bonded carbon atoms, confirming the carbon-hydrogen connectivity patterns [4]. The experimental parameters include a sample concentration of 50.0 millimolar in water with data acquisition at 400 megahertz for proton and appropriate scaling for carbon-13 [4].

Total Correlation Spectroscopy experiments reveal through-bond connectivity networks within the molecule, demonstrating the coupling relationships between different proton environments [3]. These experiments utilize standard pulse sequences with appropriate mixing times to establish scalar coupling pathways throughout the molecular framework [3].

The two-dimensional spectra provide unambiguous assignment confirmation for all nuclear environments within the molecule [4]. Cross-peaks in the Heteronuclear Single Quantum Coherence spectrum directly correlate the methylene protons at 3.716 parts per million with their corresponding carbon at 62.573 parts per million, while the N-methyl protons at 2.917 parts per million correlate with their carbons at 46.229 parts per million [3].

Infrared Spectroscopy

Fourier Transform Infrared Spectral Patterns

Fourier Transform Infrared spectroscopy of N,N-Dimethylglycine hydrochloride reveals characteristic absorption patterns that confirm the presence of key functional groups [5] [6]. The spectrum exhibits a broad absorption band centered around 3142 wavenumbers attributed to nitrogen-hydrogen stretching vibrations of the protonated amino group [5]. Additional carbon-hydrogen stretching vibrations appear in the region between 3039 and 2850 wavenumbers, corresponding to both methylene and methyl group vibrations [5].

The carbonyl stretching frequency appears as a characteristic band at 1718 wavenumbers, confirming the presence of the carboxylic acid functionality [5]. This frequency is consistent with the expected range for carboxyl groups in amino acid derivatives and provides definitive identification of this structural feature [5]. The infrared spectrum also displays peaks in the region between 1800 and 900 wavenumbers, which are superimposed with a broad absorption centered at approximately 1400 wavenumbers [5].

Commercial specifications indicate that the infrared spectrum must conform to established identity standards for quality control purposes [6]. The melting point range of 188 to 198 degrees Celsius provides additional confirmation of compound identity when combined with infrared spectral verification [6]. The spectral pattern serves as a fingerprint for compound identification and purity assessment in analytical applications [6].

Attenuated Total Reflectance Infrared Spectral Analysis

Attenuated Total Reflectance infrared spectroscopy provides surface-sensitive analysis of N,N-Dimethylglycine hydrochloride with enhanced sampling capabilities [5]. The technique eliminates the need for sample preparation procedures such as potassium bromide pellet formation, allowing direct analysis of the solid material [5]. The spectral quality obtained through Attenuated Total Reflectance methods demonstrates excellent agreement with traditional transmission infrared measurements [5].

The Attenuated Total Reflectance spectrum reveals detailed vibrational information in the fingerprint region below 1500 wavenumbers [5]. This region contains multiple absorption bands that correspond to various bending and stretching modes of the molecular framework [5]. The spectral interpretation benefits from the enhanced surface sensitivity of the Attenuated Total Reflectance technique, which provides improved signal-to-noise ratios for solid samples [5].

Comparative analysis between different infrared sampling techniques demonstrates the reliability of Attenuated Total Reflectance methods for routine characterization of N,N-Dimethylglycine hydrochloride [5]. The technique offers advantages in terms of sample throughput and reproducibility while maintaining spectral quality sufficient for structural analysis and compound identification [5].

Raman Spectroscopy

Raman spectroscopy of N,N-Dimethylglycine hydrochloride provides complementary vibrational information to infrared spectroscopy through different selection rules [5] [7]. The Raman spectrum exhibits characteristic bands that are particularly intense for symmetric vibrations, offering enhanced detection of certain molecular modes [5]. The most prominent features in the Raman spectrum include methyl group torsional vibrations appearing between 200 and 285 wavenumbers [7].

Specific Raman bands are observed at 211, 223, 235, and 284 wavenumbers, corresponding to torsional vibrations of the methyl groups attached to nitrogen [7]. These bands demonstrate high intensity in the Raman spectrum due to the large polarizability derivatives associated with these vibrational modes [7]. The experimental Raman frequencies show excellent agreement with theoretical calculations, with computed values at 209, 229, 265, and 276 wavenumbers [7].

The Raman spectrum also displays bands at 3191 wavenumbers assigned to nitrogen-hydrogen stretching vibrations and multiple bands between 3057 and 2820 wavenumbers corresponding to carbon-hydrogen stretching modes [5]. A characteristic Raman line at 1736 wavenumbers confirms the presence of the carbonyl functionality [5]. The combination of Raman and infrared spectroscopy provides comprehensive vibrational characterization of the molecular structure [7].

Mass Spectrometry Profiles

Mass spectrometry analysis of N,N-Dimethylglycine hydrochloride provides definitive molecular weight confirmation and fragmentation pattern information [1] [8]. Under electron impact ionization conditions at 70 electron volts, the compound exhibits a molecular ion peak corresponding to the free base form with a mass-to-charge ratio of 103 [1] [8]. The source temperature of 220 degrees Celsius and sample temperature of 100 degrees Celsius optimize ionization efficiency for reliable spectral acquisition [1].

The fragmentation pattern reveals several characteristic product ions that provide structural information [1]. The base peak appears at mass-to-charge ratio 58 with 100% relative intensity, corresponding to a key fragmentation pathway [1] [8]. Additional significant fragment ions appear at mass-to-charge ratios of 42 (20.0% intensity), 44 (17.3% intensity), and 36 (30.8% intensity) [1]. These fragmentation patterns are consistent with typical amino acid derivative behavior under electron impact conditions [8].

Gas chromatography-mass spectrometry analysis employs a reflectron time-of-flight mass spectrometer with resolving power of 7000 at full width half maximum [8]. The instrument operates with helium carrier gas at 1 milliliter per minute flow rate and utilizes a 30-meter capillary column for compound separation [8]. The mass accuracy achieved is typically within 5 parts per million, providing reliable molecular formula confirmation [8].

Electrospray ionization mass spectrometry offers alternative ionization conditions for N,N-Dimethylglycine derivatives [9] [10]. Under positive ion mode conditions, the compound forms protonated molecular ions and characteristic fragment patterns [9]. The technique demonstrates particular utility for analyzing derivatized forms of the compound and provides complementary structural information to electron impact methods [10].

X-ray Crystallography

X-ray crystallographic analysis of N,N-Dimethylglycine hydrochloride provides definitive three-dimensional structural information, though specific crystal structure data for the pure hydrochloride salt remains limited in the literature [11] [12]. Related crystallographic studies of N,N-Dimethylglycine complexes demonstrate the compound's ability to form various crystal lattice arrangements depending on the counterions and crystallization conditions [5] [11].

Crystallographic studies of analogous structures reveal that N,N-Dimethylglycine adopts specific conformations in the solid state [5]. The protonated form of the molecule exhibits characteristic hydrogen bonding patterns that influence the overall crystal packing [5]. X-ray diffraction investigations confirm the presence of strong nitrogen-hydrogen to oxygen hydrogen bonds in related crystalline forms [5].

The crystallization behavior of N,N-Dimethylglycine hydrochloride is influenced by solvent choice and temperature conditions [11]. Crystal growth typically occurs from aqueous solutions under controlled evaporation conditions [11]. The hygroscopic nature of the compound requires careful handling during crystallization procedures to prevent moisture interference [13] [14].

Unit cell parameters for related N,N-Dimethylglycine structures demonstrate the compound's tendency to form centrosymmetric space groups [11]. Data collection statistics for similar compounds indicate typical resolution ranges of 1.8 to 2.15 angstroms with completeness values exceeding 95% [11] [12]. The crystallographic data provide essential information for understanding the solid-state behavior and intermolecular interactions of N,N-Dimethylglycine hydrochloride [11].

| Spectroscopic Technique | Key Characteristic | Value/Range | Reference |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Methylene Chemical Shift | 4.091 parts per million | [1] |

| ¹H Nuclear Magnetic Resonance | N-Methyl Chemical Shift | 2.991 parts per million | [1] |

| ¹³C Nuclear Magnetic Resonance | Carbonyl Carbon | 173.105 parts per million | [3] |

| ¹³C Nuclear Magnetic Resonance | Methylene Carbon | 62.573 parts per million | [3] |

| ¹³C Nuclear Magnetic Resonance | N-Methyl Carbons | 46.229 parts per million | [3] |

| Fourier Transform Infrared | Carbonyl Stretch | 1718 wavenumbers | [5] |

| Fourier Transform Infrared | Nitrogen-Hydrogen Stretch | 3142 wavenumbers | [5] |

| Raman Spectroscopy | Methyl Torsions | 211-284 wavenumbers | [7] |

| Mass Spectrometry | Molecular Ion | 103 mass-to-charge ratio | [1] [8] |

| Mass Spectrometry | Base Peak | 58 mass-to-charge ratio | [1] [8] |

UNII

Sequence

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 12 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 6 of 12 companies with hazard statement code(s):;

H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant